
1-methylindole-5-carboxylic acid molecular
structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-methylindole-5-carboxylic Acid

Cat. No.: B062314 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methylindole-5-
carboxylic Acid

Introduction: The Significance of a Substituted
Indole Scaffold
1-Methylindole-5-carboxylic acid (C₁₀H₉NO₂) is a heterocyclic compound built upon the

indole framework, a privileged scaffold in medicinal chemistry and materials science.[1][2] Its

structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole

ring, with key substitutions that dictate its chemical behavior and potential applications. The

presence of the methyl group at the indole nitrogen (N1) and a carboxylic acid at the C5

position of the benzene ring introduces specific electronic and steric properties that are critical

for its function.[1] This molecule serves as a vital intermediate in the synthesis of a wide range

of biologically active compounds, including potential anticancer, anti-inflammatory, and central

nervous system (CNS) drug candidates.[1] Understanding its molecular structure and bonding

is paramount for researchers aiming to leverage its properties in drug design, structure-activity

relationship (SAR) studies, and the development of novel functional materials.[1] This guide

provides a detailed examination of its structural geometry, electronic landscape, and

intermolecular bonding characteristics.
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The molecular structure of 1-methylindole-5-carboxylic acid is a nuanced interplay between

its aromatic core and functional group substituents. The indole ring system itself is planar, a

consequence of the sp² hybridization of its constituent carbon and nitrogen atoms. This

planarity facilitates the delocalization of π-electrons across the bicyclic system, which is

fundamental to its aromaticity and chemical stability.

The Indole Core and the Impact of N1-Methylation
The indole nucleus consists of a six-membered benzene ring fused to a five-membered,

nitrogen-containing pyrrole ring. In its unsubstituted form, the indole N-H group can act as a

hydrogen bond donor.[3] However, in 1-methylindole-5-carboxylic acid, the substitution of

this hydrogen with a methyl group blocks this specific hydrogen-bonding capability.[3] This

modification has several important consequences:

Increased Lipophilicity: The replacement of the polar N-H bond with a nonpolar C-H bond in

the methyl group enhances the molecule's lipophilicity, which can improve its stability and

alter its pharmacokinetic properties in drug development contexts.[1]

Altered Hydrogen Bonding: The N1-methyl group prevents the indole nitrogen from

participating as a hydrogen bond donor, forcing intermolecular interactions to occur at other

sites, primarily the carboxylic acid group or through π-system interactions.[3][4]

Electronic Modulation: The methyl group is a weak electron-donating group, which can subtly

influence the electron density of the indole ring system.

The C5-Carboxylic Acid Substituent: An Electronic Sink
and H-Bonding Hub
The carboxylic acid group (-COOH) at the C5 position is a powerful electron-withdrawing group.

[5] Its presence significantly modulates the electronic properties of the indole ring.[5][6][7] This

group consists of a carbonyl oxygen (C=O) and a hydroxyl oxygen (-OH), both of which are sp²

hybridized. The key roles of this group are:

Electronic Perturbation: As an electron-withdrawing substituent, the carboxylic acid group

decreases the electron density of the benzene portion of the indole ring. This influences the
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molecule's reactivity in electrophilic aromatic substitution reactions and modifies its redox

potential.[5]

Primary Site for Intermolecular Interactions: The carboxylic acid group is the primary center

for hydrogen bonding. The hydroxyl proton is acidic and a potent hydrogen bond donor, while

the carbonyl oxygen is a strong hydrogen bond acceptor.

Visualizing the Molecular Structure
The following diagram illustrates the atomic arrangement and numbering convention for 1-
methylindole-5-carboxylic acid.

Caption: Atomic structure of 1-methylindole-5-carboxylic acid.

Intermolecular Bonding: The Hydrogen-Bonded
Dimer
In the solid state, carboxylic acids frequently form cyclic dimers through intermolecular

hydrogen bonds.[8] For 1-methylindole-5-carboxylic acid, two molecules can associate via a

pair of strong O-H···O=C hydrogen bonds, creating a highly stable, centrosymmetric eight-

membered ring. This dimerization is a defining characteristic of its supramolecular chemistry

and significantly influences its physical properties, such as melting point and solubility.

The blocking of the N-H hydrogen bond donor site by the methyl group makes the carboxylic

acid moiety the dominant director of these intermolecular interactions.[3]

Visualizing Intermolecular Hydrogen Bonding
The diagram below illustrates the formation of a stable dimer through dual hydrogen bonds

between two molecules of 1-methylindole-5-carboxylic acid.

Caption: Dimerization via intermolecular O-H···O hydrogen bonds.

Physicochemical and Spectroscopic Data
The structural features of 1-methylindole-5-carboxylic acid give rise to a characteristic

spectroscopic signature, which is essential for its identification and characterization.
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Property Value / Expected Signature Source / Rationale

Molecular Formula C₁₀H₉NO₂ [9][10]

Molecular Weight 175.18 g/mol [9][10]

CAS Number 186129-25-9 [9][11]

¹H NMR

Aromatic Protons: Multiple

signals in the δ 7.0-8.5 ppm

range. N-Methyl Protons: A

sharp singlet around δ 3.8-4.0

ppm. Carboxylic Proton: A

broad singlet at δ > 10 ppm,

often exchangeable with D₂O.

Based on typical chemical

shifts for indole and carboxylic

acid protons.[12][13]

¹³C NMR

Carbonyl Carbon: Signal

expected in the δ 165-175 ppm

range. Aromatic/Heterocyclic

Carbons: Multiple signals

between δ 100-140 ppm. N-

Methyl Carbon: Signal around

δ 30-35 ppm.

Based on standard ¹³C NMR

correlation tables for

substituted aromatics.[12]

Infrared (IR)

O-H Stretch (Carboxylic Acid):

A very broad band from ~2500-

3300 cm⁻¹. C=O Stretch

(Carbonyl): A strong, sharp

absorption band around 1680-

1710 cm⁻¹. C-H Stretch

(Aromatic/Methyl): Bands

around 2850-3100 cm⁻¹. C=C

Stretch (Aromatic): Peaks in

the 1450-1600 cm⁻¹ region.

Characteristic vibrational

frequencies for carboxylic

acids and aromatic

compounds.[14]

Experimental Protocol: Synthesis of 1-Methylindole-
5-carboxylic Acid
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The synthesis of 1-methylindole-5-carboxylic acid is typically achieved through the N-

methylation of indole-5-carboxylic acid. The following protocol is a representative method

based on established procedures.[9]

Causality: The protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the indole

nitrogen. The resulting anionic nitrogen is a potent nucleophile that readily attacks the

electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-C bond. The

reaction is performed in an anhydrous polar aprotic solvent (DMF) to ensure the stability of the

base and the nucleophile.

Step-by-Step Methodology
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add indole-5-carboxylic acid (1.0 mmol).

Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) and

cool the solution to 0°C using an ice bath while stirring.

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-

wise to the cooled solution. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂

gas) should be observed as the indole nitrogen is deprotonated.

Methylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature.

Continue stirring for 12 hours to ensure the reaction goes to completion.

Quenching: Carefully quench the reaction by adding a 10% aqueous solution of citric acid.

This neutralizes any remaining NaH and protonates the carboxylate.

Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the

product into an organic solvent (e.g., ethyl acetate).

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate

(Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, typically using

a hexane/ethyl acetate solvent system to yield pure 1-methylindole-5-carboxylic acid.[9]

Synthesis Workflow Visualization
Start: Indole-5-carboxylic Acid in anhydrous DMF

Cool to 0°C

Add NaH (portion-wise)
Stir for 30 min

Add Methyl Iodide (dropwise)

Warm to Room Temperature
Stir for 12 hours

Quench with 10% Citric Acid

Extract with Ethyl Acetate

Dry (Na₂SO₄) & Concentrate

Purify via Column Chromatography

End: Pure 1-Methylindole-5-carboxylic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Conclusion
The molecular architecture of 1-methylindole-5-carboxylic acid is defined by the electronic

push-pull relationship between the N1-methyl group and the C5-carboxylic acid group on the
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aromatic indole scaffold. The N-methylation enhances lipophilicity and blocks a key hydrogen

bonding site, while the carboxylic acid group introduces acidity, acts as an electronic sink, and

governs the primary mode of intermolecular interaction through the formation of stable

hydrogen-bonded dimers. These structural and bonding characteristics are fundamental to its

utility as a versatile building block in medicinal chemistry and materials science, providing a

rational basis for the design of new molecules with tailored biological or physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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